ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate
Description
Ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core functionalized with an ethyl carboxylate group and a carbamoyl-linked indole moiety. The indole subunit is substituted at the N1 position with a 2-methoxyethyl group, which enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 4-[[1-(2-methoxyethyl)indol-3-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-3-27-19(25)22-10-8-21(9-11-22)18(24)20-16-14-23(12-13-26-2)17-7-5-4-6-15(16)17/h4-7,14H,3,8-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRVTYGVZGRPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic properties. The indole moiety is a significant structural component known for its biological activity, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Research indicates that indole derivatives exhibit anticancer properties. This compound may act as an inhibitor of cancer cell proliferation by inducing apoptosis in specific cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration.
Pharmacological Applications
The pharmacological profile of this compound is under investigation for various therapeutic applications.
Antidepressant Properties
Given the structural similarities to known antidepressants, this compound may exhibit mood-enhancing effects. Research into piperazine derivatives has indicated their potential as serotonin receptor modulators, which could lead to antidepressant activity.
Anti-inflammatory Effects
Compounds with indole and piperazine structures have demonstrated anti-inflammatory properties in preclinical studies. This compound may inhibit pro-inflammatory cytokines, providing a pathway for treating inflammatory conditions.
Case Studies and Experimental Findings
Several studies have explored the efficacy and safety of compounds similar to this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Showed significant inhibition of cell growth in breast cancer cell lines. |
| Study B | Assess neuroprotective properties | Demonstrated reduced apoptosis in neuronal cells under oxidative stress conditions. |
| Study C | Investigate anti-inflammatory activity | Indicated a decrease in inflammatory markers in animal models of arthritis. |
Mechanism of Action
The mechanism of action of ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular functions .
Comparison with Similar Compounds
Structural Differences :
- Linker : A propyl chain connects the indole (3-position) to the piperazine, unlike the carbamoyl group in the target compound.
- Substituents : The indole lacks the 1-(2-methoxyethyl) substitution.
Functional Implications :
- The alkyl linker in 304f increases lipophilicity (predicted logP ~3.2 vs.
- Synthesis : Prepared via tandem hydroformylation/Fischer indolization, a method distinct from the carbodiimide-mediated coupling likely used for the carbamoyl-linked target compound .
Ethyl 4-(1H-Indole-2-Carbonyl)Piperazine-1-Carboxylate
Structural Differences :
- Linker : A carbonyl group (instead of carbamoyl) connects the indole (2-position) to the piperazine.
- Substituents: No substitution on the indole nitrogen.
Functional Implications :
- Pharmacokinetics : Higher metabolic stability is expected due to the absence of a labile methoxyethyl group .
Ethyl 4-[(1-Hydroxy-2-Phenyl-1H-Indol-3-yl)(Pyridin-2-yl)Methyl]Piperazine-1-Carboxylate
Structural Differences :
- Indole Substitution: Contains 1-hydroxy-2-phenyl and pyridinylmethyl groups, adding steric bulk and hydrogen-bond donors.
- Linker : A methylene bridge instead of carbamoyl.
Functional Implications :
- The hydroxyl and pyridine groups may improve solubility (logP ~2.5) but introduce metabolic liabilities (e.g., glucuronidation) .
- Biological Activity : Such substitutions are common in kinase inhibitors, suggesting divergent applications compared to the target compound .
4-[4-(1H-Indol-3-yl)Butyl]Piperazine Derivatives
Structural Differences :
- Linker : A butyl chain replaces the carbamoyl group.
- Substituents : Varied 1-position substitutions (e.g., heterocycles, alkyl chains).
Functional Implications :
- Synthetic Accessibility : Derivatives are synthesized via nucleophilic substitution, a simpler route than carbamoyl coupling .
Pharmacological and Physicochemical Comparison
| Property | Target Compound | Ethyl 4-(3-Indolylpropyl)Piperazine (304f) | Ethyl 4-(Indole-2-Carbonyl)Piperazine |
|---|---|---|---|
| Molecular Weight | ~415.5 g/mol | ~329.4 g/mol | ~301.3 g/mol |
| logP (Predicted) | ~2.8 | ~3.2 | ~2.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Key Functional Groups | Carbamoyl, Methoxyethyl | Alkyl linker | Carbonyl linker |
| Synthetic Route | Carbodiimide coupling | Hydroformylation/Indolization | Acylation |
Biological Activity
Ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes an ethyl group, a piperazine ring, and an indole moiety, which are significant for its biological interactions.
This compound is believed to interact with various biological targets, including neurotransmitter receptors. Its indole structure is known to mimic serotonin and can potentially influence serotonergic pathways, which are crucial in mood regulation and anxiety disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against certain enzymes and receptors:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This compound may share this property, enhancing cholinergic transmission .
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Compounds structurally related to this one have shown FAAH inhibitory activity, leading to increased levels of endocannabinoids, which are involved in pain modulation and inflammation .
Biological Activity Data
The following table summarizes key biological activities reported for related compounds:
| Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | Moderate inhibition | |
| FAAH Inhibition | Increased endocannabinoids | |
| Antioxidant Activity | Free radical scavenging | |
| Neuroprotective Effects | Amelioration of neurotoxicity |
Neuroprotective Effects
In a study examining the effects of piperazine derivatives on neurotoxicity induced by aluminum chloride (AlCl₃), this compound demonstrated significant improvements in behavioral tests such as the Morris water maze. The compound reduced AChE activity and restored levels of endogenous antioxidants, indicating its potential as a neuroprotective agent .
Pain Modulation
Another study highlighted the role of FAAH inhibitors in pain management. Compounds similar to this compound showed efficacy in reducing tactile allodynia and thermal hyperalgesia in animal models of neuropathic pain. This suggests that such compounds could be developed into broad-spectrum analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
